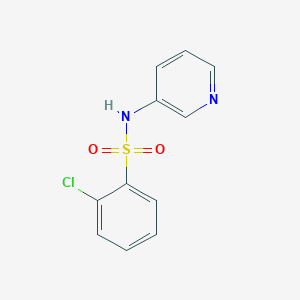![molecular formula C18H11FN4S2 B11120056 2-Amino-6-[(2-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B11120056.png)
2-Amino-6-[(2-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a pyridyl cyanide core, a thiophene ring, and a fluorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with modified functional groups .
Scientific Research Applications
2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-AMINO-5-CYANO-N,3-DIMETHYLBENZAMIDE
- 2-AMINO-5-CYANO-N-METHYL-3-METHYLBENZAMIDE
Uniqueness
2-AMINO-5-CYANO-6-[(2-FLUOROBENZYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H11FN4S2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-amino-6-[(2-fluorophenyl)methylsulfanyl]-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H11FN4S2/c19-14-5-2-1-4-11(14)10-25-18-13(9-21)16(15-6-3-7-24-15)12(8-20)17(22)23-18/h1-7H,10H2,(H2,22,23) |
InChI Key |
KUFOZBMAJKNPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11119976.png)

![6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11119984.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B11119991.png)
![7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide](/img/structure/B11119992.png)
![2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11119994.png)
![7-butyl-N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119995.png)
![1-(2,5-Dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11120000.png)
![2-Ethoxy-6-[9-methyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11120016.png)

![{4-[2-(2-Fluorophenyl)-1-hydroxyiminoethyl]-3-hydroxyphenoxy}methyl cyanide](/img/structure/B11120029.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120036.png)
![N-(2-chlorophenyl)-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120042.png)
![7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120044.png)
